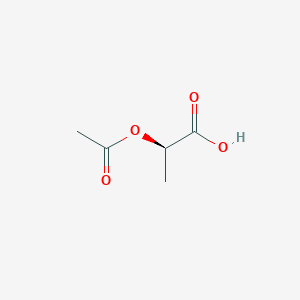

Propanoic acid, 2-(acetyloxy)-, (2R)-

Cat. No. B174623

Key on ui cas rn:

18668-00-3

M. Wt: 132.11 g/mol

InChI Key: WTLNOANVTIKPEE-GSVOUGTGSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04377708

Procedure details

A 300 ml autoclave is charged with 0.110 g of [(C3H5)PdCl]2 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of acetic acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed with nitrogen, pressured to 30 psig with carbon monoxide, and heated to 150° C. After reaching 150° C. one milliliter of water was pumped into the reaction solution from a Jurgenson Gauge and the pressure was raised to 700 psig with carbon monoxide. The reaction began absorbing gas as evidenced by a drop in the autoclave pressure. Therefore the autoclave pressure was maintained at 700 psig by feeding carbon monxide from a high-pressure reservoir. In addition, the water concentration in the reaction solution was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir. After the addition of a total of five milliliters of water the reaction had consumed 675 psig of carbon monoxide from the high pressure reservoir. At this time the reaction was terminated. The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution. Pure α-acetoxypropionic acid was isolated from a subsequent fractional distillation. The mass spectrum of other fractions showed ethylidene diacetate (major), propionic acid (minor), and acrylic acid (minor) to be by-products.

[Compound]

Name

[(C3H5)PdCl]2

Quantity

0.11 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([O:23]C=C)(=[O:22])[CH3:21].[C:26]([OH:29])(=[O:28])[CH3:27]>>[C:26]([O:29][CH:21]([CH3:1])[C:20]([OH:23])=[O:22])(=[O:28])[CH3:27]

|

Inputs

Step One

[Compound]

|

Name

|

[(C3H5)PdCl]2

|

|

Quantity

|

0.11 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

12 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

|

Step Three

|

Name

|

|

|

Quantity

|

37 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC=C

|

Step Four

|

Name

|

|

|

Quantity

|

83 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave was flushed with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After reaching 150° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the pressure was raised to 700 psig with carbon monoxide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction began absorbing gas

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Therefore the autoclave pressure was maintained at 700 psig

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

In addition, the water concentration in the reaction solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition of a total of five milliliters of water the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had consumed 675 psig of carbon monoxide from the high pressure reservoir

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At this time the reaction was terminated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(C(=O)O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04377708

Procedure details

A 300 ml autoclave is charged with 0.110 g of [(C3H5)PdCl]2 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of acetic acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed with nitrogen, pressured to 30 psig with carbon monoxide, and heated to 150° C. After reaching 150° C. one milliliter of water was pumped into the reaction solution from a Jurgenson Gauge and the pressure was raised to 700 psig with carbon monoxide. The reaction began absorbing gas as evidenced by a drop in the autoclave pressure. Therefore the autoclave pressure was maintained at 700 psig by feeding carbon monxide from a high-pressure reservoir. In addition, the water concentration in the reaction solution was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir. After the addition of a total of five milliliters of water the reaction had consumed 675 psig of carbon monoxide from the high pressure reservoir. At this time the reaction was terminated. The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution. Pure α-acetoxypropionic acid was isolated from a subsequent fractional distillation. The mass spectrum of other fractions showed ethylidene diacetate (major), propionic acid (minor), and acrylic acid (minor) to be by-products.

[Compound]

Name

[(C3H5)PdCl]2

Quantity

0.11 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([O:23]C=C)(=[O:22])[CH3:21].[C:26]([OH:29])(=[O:28])[CH3:27]>>[C:26]([O:29][CH:21]([CH3:1])[C:20]([OH:23])=[O:22])(=[O:28])[CH3:27]

|

Inputs

Step One

[Compound]

|

Name

|

[(C3H5)PdCl]2

|

|

Quantity

|

0.11 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

12 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

|

Step Three

|

Name

|

|

|

Quantity

|

37 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC=C

|

Step Four

|

Name

|

|

|

Quantity

|

83 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave was flushed with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After reaching 150° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the pressure was raised to 700 psig with carbon monoxide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction began absorbing gas

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Therefore the autoclave pressure was maintained at 700 psig

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

In addition, the water concentration in the reaction solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition of a total of five milliliters of water the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had consumed 675 psig of carbon monoxide from the high pressure reservoir

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At this time the reaction was terminated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(C(=O)O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04377708

Procedure details

A 300 ml autoclave is charged with 0.110 g of [(C3H5)PdCl]2 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of acetic acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed with nitrogen, pressured to 30 psig with carbon monoxide, and heated to 150° C. After reaching 150° C. one milliliter of water was pumped into the reaction solution from a Jurgenson Gauge and the pressure was raised to 700 psig with carbon monoxide. The reaction began absorbing gas as evidenced by a drop in the autoclave pressure. Therefore the autoclave pressure was maintained at 700 psig by feeding carbon monxide from a high-pressure reservoir. In addition, the water concentration in the reaction solution was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir. After the addition of a total of five milliliters of water the reaction had consumed 675 psig of carbon monoxide from the high pressure reservoir. At this time the reaction was terminated. The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution. Pure α-acetoxypropionic acid was isolated from a subsequent fractional distillation. The mass spectrum of other fractions showed ethylidene diacetate (major), propionic acid (minor), and acrylic acid (minor) to be by-products.

[Compound]

Name

[(C3H5)PdCl]2

Quantity

0.11 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([O:23]C=C)(=[O:22])[CH3:21].[C:26]([OH:29])(=[O:28])[CH3:27]>>[C:26]([O:29][CH:21]([CH3:1])[C:20]([OH:23])=[O:22])(=[O:28])[CH3:27]

|

Inputs

Step One

[Compound]

|

Name

|

[(C3H5)PdCl]2

|

|

Quantity

|

0.11 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

12 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

|

Step Three

|

Name

|

|

|

Quantity

|

37 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC=C

|

Step Four

|

Name

|

|

|

Quantity

|

83 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave was flushed with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After reaching 150° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the pressure was raised to 700 psig with carbon monoxide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction began absorbing gas

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Therefore the autoclave pressure was maintained at 700 psig

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

In addition, the water concentration in the reaction solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition of a total of five milliliters of water the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had consumed 675 psig of carbon monoxide from the high pressure reservoir

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At this time the reaction was terminated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(C(=O)O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04377708

Procedure details

A 300 ml autoclave is charged with 0.110 g of [(C3H5)PdCl]2 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of acetic acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed with nitrogen, pressured to 30 psig with carbon monoxide, and heated to 150° C. After reaching 150° C. one milliliter of water was pumped into the reaction solution from a Jurgenson Gauge and the pressure was raised to 700 psig with carbon monoxide. The reaction began absorbing gas as evidenced by a drop in the autoclave pressure. Therefore the autoclave pressure was maintained at 700 psig by feeding carbon monxide from a high-pressure reservoir. In addition, the water concentration in the reaction solution was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir. After the addition of a total of five milliliters of water the reaction had consumed 675 psig of carbon monoxide from the high pressure reservoir. At this time the reaction was terminated. The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution. Pure α-acetoxypropionic acid was isolated from a subsequent fractional distillation. The mass spectrum of other fractions showed ethylidene diacetate (major), propionic acid (minor), and acrylic acid (minor) to be by-products.

[Compound]

Name

[(C3H5)PdCl]2

Quantity

0.11 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([O:23]C=C)(=[O:22])[CH3:21].[C:26]([OH:29])(=[O:28])[CH3:27]>>[C:26]([O:29][CH:21]([CH3:1])[C:20]([OH:23])=[O:22])(=[O:28])[CH3:27]

|

Inputs

Step One

[Compound]

|

Name

|

[(C3H5)PdCl]2

|

|

Quantity

|

0.11 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

12 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

|

Step Three

|

Name

|

|

|

Quantity

|

37 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC=C

|

Step Four

|

Name

|

|

|

Quantity

|

83 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave was flushed with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After reaching 150° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the pressure was raised to 700 psig with carbon monoxide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction began absorbing gas

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Therefore the autoclave pressure was maintained at 700 psig

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

In addition, the water concentration in the reaction solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition of a total of five milliliters of water the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had consumed 675 psig of carbon monoxide from the high pressure reservoir

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At this time the reaction was terminated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(C(=O)O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |